molecular formula C22H25N3O4 B4394292 N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B4394292
M. Wt: 395.5 g/mol
InChI Key: CGDNCGMMVKRRGU-UHFFFAOYSA-N
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Description

N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: It is studied for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-[3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
  • N-benzyl-4-[3-(3-ethoxy-4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Uniqueness

N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its biological activity and chemical reactivity. These substituents can affect the compound’s lipophilicity, electronic properties, and ability to interact with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-3-28-19-14-17(12-13-18(19)27-2)22-24-21(29-25-22)11-7-10-20(26)23-15-16-8-5-4-6-9-16/h4-6,8-9,12-14H,3,7,10-11,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDNCGMMVKRRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NOC(=N2)CCCC(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

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